

An In-depth Technical Guide to Lexithromycin (Roxithromycin)

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Compound of Interest

Compound Name: *Lexithromycin*

Cat. No.: *B10785725*

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CAS Number: 53066-26-5

Chemical Name: (3R,4S,5S,6R,7R,9R,11S,12R,13S,14R,E)-6-(((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-14-ethyl-7,12,13-trihydroxy-4-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-3,5,7,9,11,13-hexamethyl-10-((2-methoxyethoxy)methoxyimino)-1-oxacyclotetradecan-2-one

This technical guide provides a comprehensive overview of **Lexithromycin**, also widely known as Roxithromycin, a semi-synthetic macrolide antibiotic. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, mechanism of action, antibacterial spectrum, pharmacokinetics, analytical methodologies, and clinical applications.

Physicochemical Properties

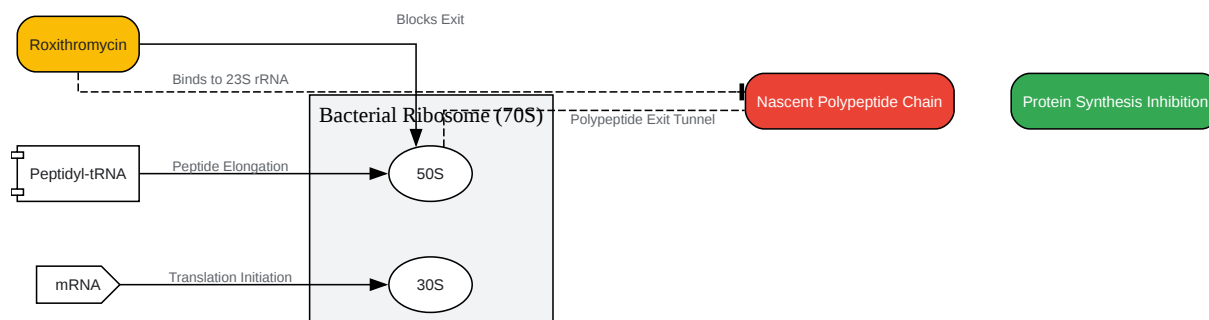
Lexithromycin is a derivative of erythromycin, modified to improve its stability in acidic environments and enhance its oral bioavailability.^[1]

Property	Value	Reference(s)
Molecular Formula	C41H76N2O15	[2]
Molecular Weight	837.07 g/mol	[2]
Melting Point	>115°C (decomposition)	[2]
Boiling Point (Predicted)	824.6 ± 75.0 °C	[2]
Density (Predicted)	1.26 ± 0.1 g/cm ³	
pKa (Predicted)	13.19 ± 0.70	
Solubility	Slightly soluble in Chloroform and DMSO.	
Appearance	White to off-white solid.	
Stability	Hygroscopic.	

Mechanism of Action

Antibacterial Action

Roxithromycin exerts its bacteriostatic, and at higher concentrations, bactericidal effects by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, specifically to the 23S rRNA component, near the peptidyl transferase center. This binding blocks the exit tunnel for the nascent polypeptide chain, leading to premature dissociation of the peptidyl-tRNA from the ribosome and termination of protein synthesis.



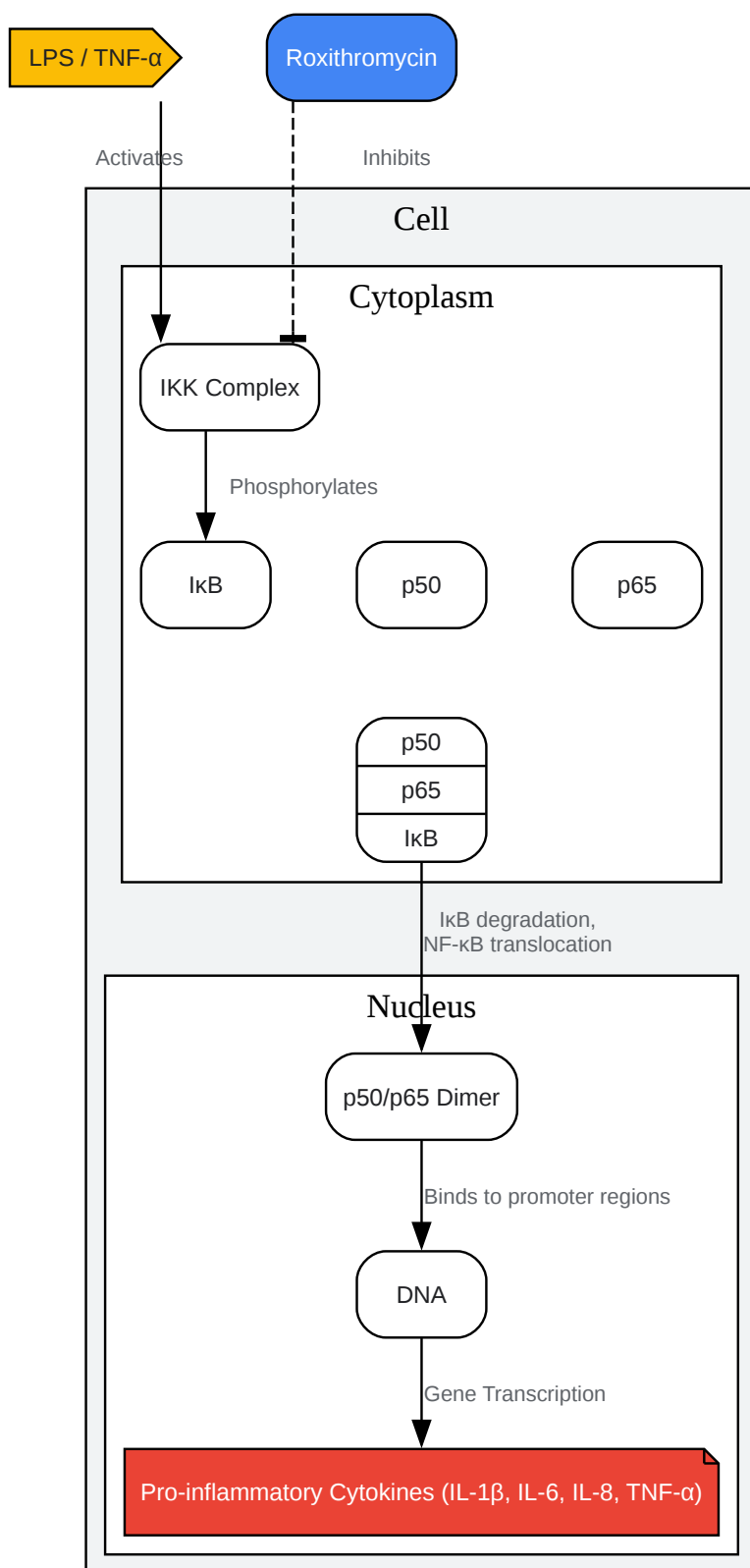
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Diagram 1: Mechanism of Action of Roxithromycin.

Anti-inflammatory Action

Beyond its antibacterial properties, roxithromycin exhibits significant anti-inflammatory and immunomodulatory effects. These effects are mediated, in part, through the inhibition of pro-inflammatory signaling pathways, including the Nuclear Factor-kappaB (NF- κ B) and the Receptor for Advanced Glycation End products (RAGE) pathways.

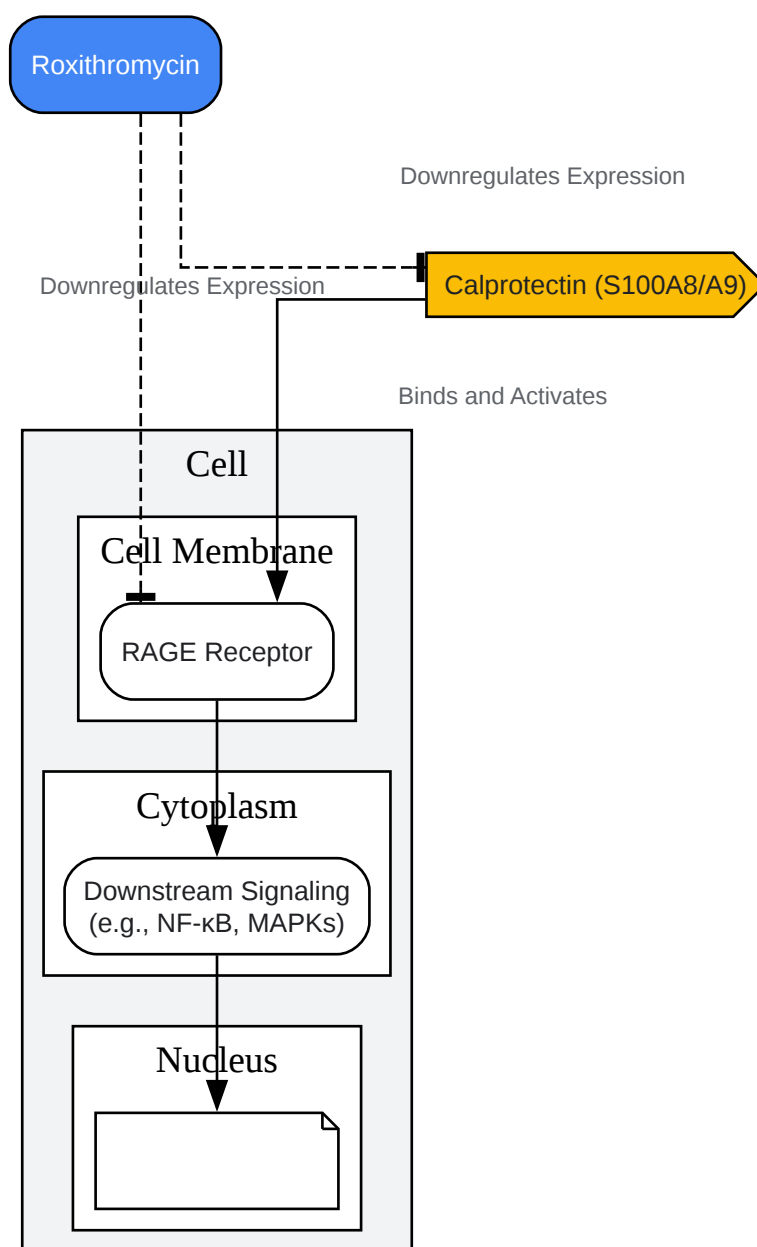
Roxithromycin has been shown to suppress the activation of NF- κ B by inhibiting the phosphorylation and subsequent degradation of its inhibitor, I κ B. This prevents the translocation of NF- κ B into the nucleus, thereby downregulating the expression of pro-inflammatory cytokines such as IL-1 β , IL-6, IL-8, and TNF- α .



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Diagram 2: Roxithromycin's Inhibition of the NF-κB Signaling Pathway.

Roxithromycin can also modulate the RAGE signaling pathway. It has been observed to downregulate the expression of RAGE and its ligand, calprotectin (S100A8/A9), in inflammatory conditions. This leads to a reduction in the activation of downstream inflammatory cascades.



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Diagram 3: Roxithromycin's Modulation of the RAGE Signaling Pathway.

Antibacterial Spectrum

Roxithromycin is effective against a broad range of pathogens, particularly those responsible for respiratory tract, skin, and soft tissue infections. Its spectrum includes many Gram-positive and some Gram-negative bacteria, as well as atypical pathogens.

Bacterial Species	MIC50 (µg/mL)	MIC90 (µg/mL)	Reference(s)
Gram-Positive Aerobes			
Streptococcus pneumoniae	0.06	0.25	
Streptococcus pyogenes	0.06	0.12	
Staphylococcus aureus (MSSA)	0.25	1	
Gram-Negative Aerobes			
Moraxella catarrhalis	0.12	0.25	
Haemophilus influenzae	1	4	
Atypical Bacteria			
Mycoplasma pneumoniae	≤0.008	0.015	
Chlamydia trachomatis	0.03	0.12	
Legionella pneumophila	0.12	0.5	
Mycobacterium avium complex	8	32	
Mycobacterium scrofulaceum	2	4	
Mycobacterium kansasii	4	8	
Mycobacterium xenopi	2	4	

Mycobacterium
marinum

1

2

MIC50 and MIC90 values can vary depending on the study and geographic location.

Pharmacokinetics

Roxithromycin exhibits favorable pharmacokinetic properties, including rapid absorption and a long elimination half-life, which allows for once or twice-daily dosing.

Parameter	Value (after 150 mg / 300 mg oral dose)	Reference(s)
Bioavailability	~50%	
Tmax (Time to Peak Plasma Concentration)	~2 hours	
Cmax (Peak Plasma Concentration)	6.6 - 7.7 µg/mL / 9.1 - 10.8 µg/mL	
Protein Binding	92-96% (saturable)	
Volume of Distribution (Vd)	25 L	
Elimination Half-life (t1/2)	~12 hours	
Metabolism	Primarily hepatic (minor)	
Excretion	Feces (~65%), Urine (~10%), Lungs (~15%)	

A pharmacokinetic study in healthy female volunteers administered a single 300 mg oral dose of roxithromycin reported the following parameters:

Parameter	Mean \pm SD
C _{max} (µg/mL)	10.13 \pm 0.43
T _{max} (hours)	2.42 \pm 0.34
AUC _{0-∞} (µg·h/mL)	155.59 \pm 11.79
t _{1/2} (hours)	34.95 \pm 22.51
V _d (L/kg)	1.38 \pm 0.55
Total Body Clearance (L/hr/kg)	0.04 \pm 0.01

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

This section outlines a typical reversed-phase HPLC method for the quantification of roxithromycin in pharmaceutical formulations.

Chromatographic Conditions:

- Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
- Mobile Phase: A mixture of acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH 4.2) in a 70:30 (v/v) ratio.
- Flow Rate: 1.5 mL/min.
- Detection: UV at 207 nm.
- Injection Volume: 20 µL.
- Temperature: Ambient.

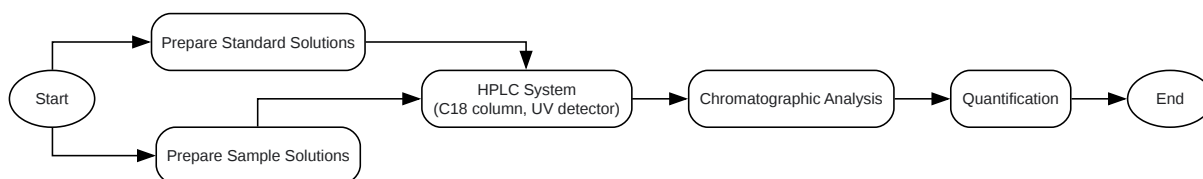
Standard Solution Preparation:

- Prepare a stock solution of roxithromycin reference standard (1 mg/mL) in the mobile phase.

- Perform serial dilutions from the stock solution to prepare a series of calibration standards in the desired concentration range (e.g., 10-2000 µg/mL).

Sample Preparation (from tablets):

- Weigh and finely powder 20 tablets.
- Accurately weigh a portion of the powder equivalent to 25 mg of roxithromycin and transfer it to a 25 mL volumetric flask.
- Add the mobile phase, sonicate for 15 minutes to dissolve, and then dilute to volume with the mobile phase.
- Filter the solution through a 0.45 µm membrane filter before injection.



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Diagram 4: HPLC Analysis Workflow for Roxithromycin.

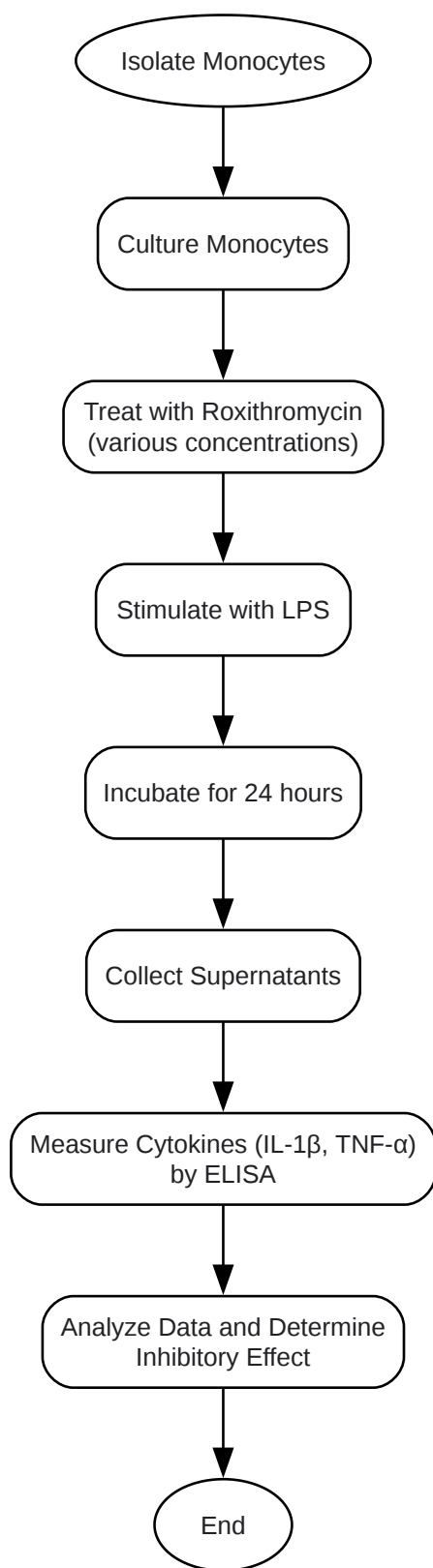
In Vitro Anti-inflammatory Activity Assay

This protocol describes a method to assess the anti-inflammatory effects of roxithromycin by measuring its impact on pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated human peripheral blood monocytes.

Methodology:

- Isolate human peripheral blood monocytes from healthy donors.
- Culture the monocytes in a suitable medium.

- Treat the cells with various concentrations of roxithromycin (e.g., 0.05 µg/mL and higher).
- Stimulate the cells with LPS to induce an inflammatory response.
- After a 24-hour incubation period, collect the cell culture supernatants.
- Measure the concentrations of pro-inflammatory cytokines (e.g., IL-1 β and TNF- α) in the supernatants using an enzyme-linked immunosorbent assay (ELISA).
- Compare the cytokine levels in roxithromycin-treated cells to those in untreated, LPS-stimulated control cells to determine the inhibitory effect of the drug.



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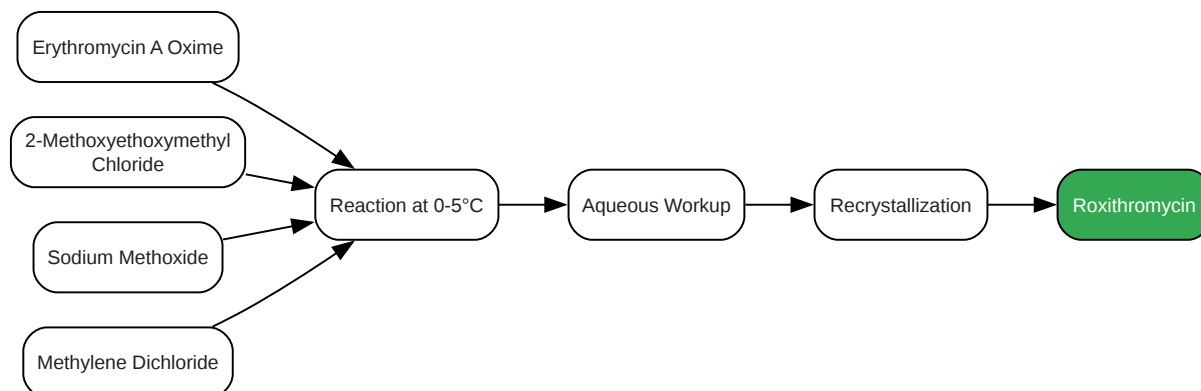
Diagram 5: In Vitro Anti-inflammatory Assay Workflow.

Synthesis

Roxithromycin is synthesized from erythromycin A oxime. A general synthetic scheme involves the reaction of erythromycin A oxime with 2-methoxyethoxymethyl chloride in the presence of a base, such as sodium methoxide, in an aprotic polar solvent like dimethylformamide (DMF) or a halogenated solvent like methylene dichloride.

Reaction Steps:

- Dissolve erythromycin A oxime in a suitable solvent (e.g., methylene dichloride).
- Cool the solution to 0-5°C.
- Add sodium methoxide to the cooled solution.
- Slowly add a solution of 2-methoxyethoxymethyl chloride in the same solvent over 2-3 hours while maintaining the temperature at 0-5°C.
- Monitor the reaction by thin-layer chromatography (TLC) until the erythromycin A oxime is consumed.
- Raise the temperature to ambient and wash the reaction mixture with water and saturated sodium chloride solution.
- Dry the organic phase and evaporate the solvent.
- Purify the crude product by recrystallization from a suitable solvent like methanol.



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Diagram 6: General Synthesis Workflow for Roxithromycin.

Clinical Applications and Trials

Roxithromycin is primarily used for the treatment of mild to moderately severe infections of the upper and lower respiratory tract, skin and soft tissues, and non-gonococcal urethritis.

An international clinical trial involving over 32,000 patients with acute community-acquired respiratory tract infections demonstrated high clinical efficacy and good tolerability of roxithromycin (150 mg twice daily for 7-14 days).

Infection Type	Clinical Resolution/Improvement Rate
Acute Pharyngitis/Tonsillitis	97%
Acute Sinusitis	96%
Otitis Media	96%
Bronchitis	97%
Exacerbation of Chronic Bronchitis	94%
Pneumonia	95%

In this large-scale study, side effects were reported in only 4% of patients, with the majority being mild gastrointestinal upsets.

A meta-analysis of 12 clinical studies on the efficacy of roxithromycin in treating respiratory tract infections caused by Haemophilus influenzae showed a satisfactory clinical response rate of 87% in cases where H. influenzae was the sole pathogen.

For community-acquired pneumonia, a prospective clinical trial found roxithromycin (300 mg daily for 10 days) to be an effective and safe treatment, with Mycoplasma pneumoniae and Streptococcus pneumoniae being the most frequently identified pathogens.

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